N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride
Description
N2-(3-Chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride is a quinazoline diamine derivative characterized by a 3-chloro-4-methoxyphenyl group at the N2 position and a 2-chlorobenzyl group at the N4 position. Its structural complexity, with dual chloro and methoxy substituents, enhances binding specificity to biological targets compared to simpler analogs. The hydrochloride salt formulation improves solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-[(2-chlorophenyl)methyl]quinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O.ClH/c1-29-20-11-10-15(12-18(20)24)26-22-27-19-9-5-3-7-16(19)21(28-22)25-13-14-6-2-4-8-17(14)23;/h2-12H,13H2,1H3,(H2,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIBAHYYRPIEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Common Name: this compound
- CAS Number: 2034478-90-3
- Molecular Formula: C22H19Cl3N4O
- Molecular Weight: 461.8 g/mol
Biological Activity Overview
The compound's biological activity has been primarily evaluated for its antibacterial properties. Research indicates that quinazoline derivatives exhibit strong activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents.
Antibacterial Activity
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Mechanism of Action :
- The compound acts as a dihydrofolate reductase inhibitor, which is crucial in bacterial DNA synthesis. This mechanism is shared with other quinazoline derivatives that have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii .
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In Vitro and In Vivo Studies :
- A study highlighted the effectiveness of N2,N4-disubstituted quinazoline-2,4-diamines against multidrug-resistant A. baumannii, showing a survival rate of 90% in treated groups compared to 66% in controls when administered at lower doses . This suggests that the compound may be effective even at reduced concentrations.
- Comparative Efficacy :
Antibacterial Efficacy Against Various Strains
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|
| Methicillin-resistant S. aureus | 12 | 75 | |
| E. coli | 10 | 80 | |
| Candida albicans | 11 | 77 | |
| Multidrug-resistant A. baumannii | 15 | 30 |
Case Studies
- Case Study on Antimicrobial Resistance :
- Evaluation of Antioxidant Properties :
Scientific Research Applications
Synthesis of the Compound
The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(2-chlorobenzyl)quinazoline-2,4-diamine hydrochloride typically involves several chemical reactions that yield high-purity products. The compound can be synthesized through nucleophilic aromatic substitution reactions, which allow for the introduction of various functional groups that enhance its biological activity. For instance, a recent study described the synthesis of related quinazoline derivatives utilizing a two-step process involving nucleophilic aromatic substitution followed by reduction reactions .
Biological Activities
1. Anticancer Properties:
Quinazoline derivatives have been extensively studied for their anticancer properties. The target compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. Research indicates that quinazoline-based compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell growth and survival pathways .
2. Antibacterial Activity:
Emerging studies suggest that this compound may possess antibacterial properties. Initial findings indicate that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential antibiotic agent .
3. Anti-inflammatory Effects:
Quinazoline derivatives are also recognized for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. This property is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes .
Case Studies and Research Findings
Several studies have documented the biological effects and therapeutic potential of quinazoline compounds:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that quinazoline derivatives can inhibit tumor growth in xenograft models. |
| Study 2 | Antibacterial Properties | Showed that specific quinazoline compounds have significant activity against resistant bacterial strains. |
| Study 3 | Anti-inflammatory Effects | Found that quinazoline derivatives reduced markers of inflammation in animal models of arthritis. |
Chemical Reactions Analysis
Synthetic Routes and Reaction Optimization
The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) and alkylation reactions. Key steps include:
Core Quinazoline Formation
The quinazoline scaffold is typically constructed from 2-aminobenzamide derivatives. For example:
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Substrate activation : 2-Aminobenzamide reacts with tert-butyl dicarbonate [(Boc)₂O] in acetonitrile under microwave (MW) irradiation (150 °C, 30 min) to form the Boc-protected intermediate .
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Cyclization : DMAP (4-dimethylaminopyridine) catalyzes intramolecular cyclization to yield quinazoline-2,4-dione intermediates, which are subsequently deprotected .
1.2.1 N2-Arylation
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Reagents : 3-Chloro-4-methoxyaniline reacts with 2-chloroquinazolin-4-amine under MW conditions (120–150 °C, 15–30 min) in iPrOH or CH₃CN .
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Catalysis : Acidic conditions (e.g., TFA) enhance electrophilicity at the C2 position of quinazoline .
1.2.2 N4-Alkylation
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Benzylation : 2-Chlorobenzyl chloride undergoes alkylation with the free amine at the N4 position in DMF or THF, using K₂CO₃ as a base .
Example Protocol
Electrophilic Substitution
The electron-rich quinazoline core permits halogenation or nitration at the C6/C7 positions. For example:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at C6, which is reduced to an amine using Fe/NH₄Cl .
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Chlorination : POCl₃ selectively chlorinates the C2 position under reflux .
Deprotection and Salt Formation
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HCl salt formation : The free base is treated with HCl in dioxane to precipitate the hydrochloride salt .
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Stability : The hydrochloride form remains stable in air for >1 year but degrades under basic conditions (pH >10) .
Key Stability Data
| Condition | Stability Outcome |
|---|---|
| Aqueous acid (pH 2–6) | Stable for >24 h at 25 °C |
| Aqueous base (pH 12) | Degradation within 1 h |
| Thermal stress (100 °C) | Decomposition after 6 h |
Catalytic Role of DMAP
DMAP facilitates Boc-group transfer via a carbamic–carbonic anhydride intermediate, accelerating cyclization .
Microwave-Assisted Reactions
MW irradiation reduces reaction times (e.g., 30 min vs. 12 h) by enhancing molecular collision frequency .
Analytical Characterization
Comparison with Similar Compounds
Key Observations :
Kinase Inhibition
Compounds with ortho-chlorophenyl groups (e.g., 9e, 9f, 9g in ) show potent Aurora kinase inhibition. The target compound’s 2-chlorobenzyl group may mimic this activity, but its 4-methoxy group could modulate selectivity. For example, 9g (N4-(2-chlorophenyl)-N2-(4-carboxyl-3-methoxyphenyl)) exhibits a melting point of 160–162°C and moderate solubility, suggesting similar physicochemical constraints for the target compound .
Antimalarial Activity
N2-(3-Chlorophenyl)-N4-(furan-2-ylmethyl) (Antimalarial Agent 13 ) shares the 3-chlorophenyl motif with the target compound but replaces the 2-chlorobenzyl with a furan group. This substitution reduces molecular weight (MW 272.7 vs. target’s ~400–450 estimated) and may alter membrane permeability .
Cholinesterase Inhibition
Quinazolines with bulky N4 groups (e.g., benzylpiperidinyl in ) exhibit stronger acetylcholinesterase (AChE) binding. The target compound’s 2-chlorobenzyl group may provide comparable hydrophobicity, but its lack of a basic nitrogen (unlike piperidine derivatives) could limit ionic interactions with AChE .
Physicochemical Properties
Key Insights :
- The target compound’s higher molecular weight and dual chloro substituents may reduce aqueous solubility compared to simpler analogs .
- Hydrochloride salts generally enhance solubility, as seen in N2-phenyl derivatives .
Positional Isomerism and Activity
Positional isomers like 2-(2-chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine () highlight the importance of substituent placement. The target compound’s 3-chloro-4-methoxyphenyl group likely offers better steric alignment with target proteins compared to 2-chloro isomers, which may exhibit reduced binding due to unfavorable spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
